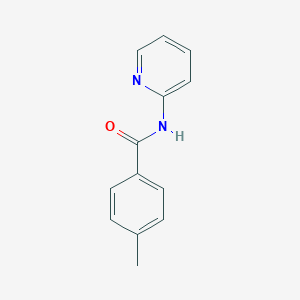
4-methyl-N-(pyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(pyridin-2-yl)benzamide, also known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of benzamide derivatives and has a molecular formula of C14H12N2O.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(pyridin-2-yl)benzamide involves its ability to chelate with zinc ions, forming a stable complex. This complex exhibits fluorescence, which can be detected using various techniques such as fluorescence spectroscopy. The fluorescence intensity is directly proportional to the concentration of zinc ions, allowing for quantitative analysis.
Biochemical and Physiological Effects:
4-methyl-N-(pyridin-2-yl)benzamide has also been studied for its potential biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models. 4-methyl-N-(pyridin-2-yl)benzamide has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-methyl-N-(pyridin-2-yl)benzamide in lab experiments include its high selectivity and sensitivity towards zinc ions, as well as its ability to form stable complexes. However, one limitation is that 4-methyl-N-(pyridin-2-yl)benzamide is sensitive to pH changes, which can affect its fluorescence properties. Additionally, 4-methyl-N-(pyridin-2-yl)benzamide can be toxic at high concentrations, which should be taken into consideration when conducting experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-methyl-N-(pyridin-2-yl)benzamide in research. One area of interest is the development of 4-methyl-N-(pyridin-2-yl)benzamide-based sensors for the detection of zinc ions in biological samples. Another potential application is the use of 4-methyl-N-(pyridin-2-yl)benzamide as a tool for studying the role of zinc ions in various biological processes. Additionally, further studies are needed to investigate the potential anticancer properties of 4-methyl-N-(pyridin-2-yl)benzamide and its derivatives.
Synthesemethoden
The synthesis of 4-methyl-N-(pyridin-2-yl)benzamide involves the reaction of 2-aminopyridine and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, leading to the formation of 4-methyl-N-(pyridin-2-yl)benzamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(pyridin-2-yl)benzamide has been studied extensively for its potential applications in various fields of research. One of the main areas of interest is its use as a fluorescent probe for the detection of zinc ions. 4-methyl-N-(pyridin-2-yl)benzamide has been shown to exhibit high selectivity and sensitivity towards zinc ions, making it a promising candidate for the development of zinc ion sensors.
Eigenschaften
CAS-Nummer |
14547-80-9 |
|---|---|
Produktname |
4-methyl-N-(pyridin-2-yl)benzamide |
Molekularformel |
C13H12N2O |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
4-methyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C13H12N2O/c1-10-5-7-11(8-6-10)13(16)15-12-4-2-3-9-14-12/h2-9H,1H3,(H,14,15,16) |
InChI-Schlüssel |
BSVQSENXORJKSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Andere CAS-Nummern |
14547-80-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B168908.png)
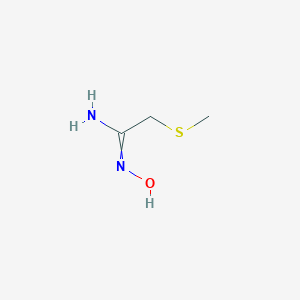
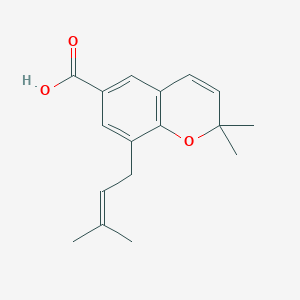
![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)
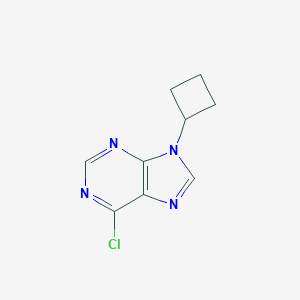
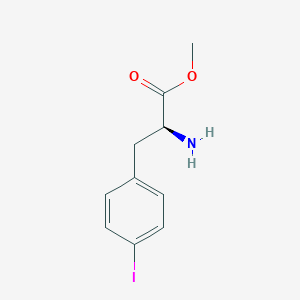


![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)




![3-[4-(Methylthio)phenoxy]propionic acid](/img/structure/B168948.png)